Chemical structure and properties of 4-Ethoxy-1H-imidazole-5-carboxamide
Chemical structure and properties of 4-Ethoxy-1H-imidazole-5-carboxamide
An in-depth technical analysis of 4-Ethoxy-1H-imidazole-5-carboxamide, detailing its structural dynamics, pharmacological relevance, and synthetic methodologies.
Executive Summary & Structural Dynamics
4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly specialized heterocyclic compound primarily utilized as an intermediate in the synthesis of purine nucleotide analogs and agricultural "Fairy Chemicals"[1][2].
A critical structural feature of this molecule is its annular tautomerism . Because the imidazole ring is unsubstituted at the nitrogen atoms, rapid proton exchange occurs between the N1 and N3 positions. Consequently, 4-ethoxy-1H-imidazole-5-carboxamide and 5-ethoxy-1H-imidazole-4-carboxamide are structurally and chemically identical in solution[3].
The compound is an O-ethylated derivative of 5-hydroxy-1H-imidazole-4-carboxamide, which is the active aglycone of the immunosuppressive drug Mizoribine (Bredinin)[4][5]. The substitution of the highly polar hydroxyl group with an ethoxy ether linkage fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and membrane permeability, making it a valuable scaffold for drug discovery.
Physicochemical Profiling
To facilitate experimental design, the quantitative physicochemical properties of the compound are summarized below. The O-ethylation significantly increases the partition coefficient compared to its hydroxylated precursor, altering its behavior in both chromatography and biological assays.
| Property | Value |
| IUPAC Name | 4-Ethoxy-1H-imidazole-5-carboxamide |
| Common Synonyms | 5-Ethoxy-1H-imidazole-4-carboxamide |
| CAS Registry Number | 66054-03-3[1] |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol [1] |
| Monoisotopic Mass | 155.0695 Da |
| Target Pathway | IMPDH Inhibition (via nucleoside analog synthesis)[6] |
Pharmacological Context: IMPDH Inhibition
The parent scaffold of this compound is deeply tied to the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanosine monophosphate (GMP), which is essential for the proliferation of T and B lymphocytes[6].
Causality in Drug Design: The native aglycone (5-hydroxy-1H-imidazole-4-carboxamide) is highly polar and exists in a keto-enol equilibrium (imidazol-5-one vs. 5-hydroxyimidazole). By synthesizing the 4-ethoxy derivative, chemists lock the molecule into the enol-ether form. This modification increases the lipophilicity of the analog, which can theoretically enhance passive diffusion across lipid bilayers. Once intracellular, such analogs can either act as allosteric probes or undergo enzymatic cleavage to release the active aglycone, thereby halting viral RNA replication or lymphocyte expansion[5][6].
Fig 1: Mechanism of IMPDH inhibition by imidazole-4-carboxamide nucleoside analogs.
Synthetic Methodology: O-Alkylation Protocol
The synthesis of 4-Ethoxy-1H-imidazole-5-carboxamide from its hydroxyl precursor requires precise chemoselectivity. The goal is to achieve selective O-alkylation over N-alkylation (at the imidazole ring or the primary amide).
Experimental Causality: Using a mild base like Potassium Carbonate (K₂CO₃) at low temperatures (0°C) provides kinetic control. It selectively deprotonates the more acidic 5-hydroxyl group (pKa ~7-8) without abstracting protons from the amide or the imidazole nitrogen, thereby preventing the formation of complex, inseparable polymeric mixtures.
Self-Validating Step-by-Step Protocol
-
Preparation: Suspend 1.0 equivalent of 5-hydroxy-1H-imidazole-4-carboxamide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir for 30 minutes to ensure complete formation of the phenoxide-like enolate.
-
Alkylation: Add 1.1 equivalents of Ethyl Iodide (EtI) dropwise over 15 minutes. Validation Check: The slow addition prevents localized heating and suppresses the formation of dialkylated byproducts.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Monitor via TLC (DCM:MeOH 9:1). Validation Check: The starting material is highly polar (Rf ~0.1); the successful formation of the ethoxy product will appear as a distinct, higher-running spot (Rf ~0.4).
-
Aqueous Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers vigorously with brine. Causality: The brine wash is critical; it alters the osmotic pressure to selectively pull residual, high-boiling DMF out of the organic phase.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 4-Ethoxy-1H-imidazole-5-carboxamide.
Fig 2: Step-by-step O-alkylation workflow for synthesizing the ethoxy derivative.
Analytical Validation
To confirm the structural integrity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. The following benchmark data confirms successful O-ethylation[2]:
-
HRMS (ESI): The theoretical exact mass for [M+H]⁺ is 156.0773. Experimental validation yields an observed mass of 156.0600 , alongside a sodium adduct [M+Na]⁺ at 178.0394 (calc. 178.0592)[2].
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.50 (s, 1H): Imidazole ring NH (broadened due to exchange).
-
δ 7.40 (d, 1H, J = 1.6 Hz): Imidazole C2-H.
-
δ 7.20 (s, 1H) & δ 6.39 (s, 1H): Primary carboxamide protons (-NH₂). The distinct chemical shifts are due to restricted rotation around the C-N amide bond.
-
Ethyl Signature: The successful addition of the ethoxy group is definitively proven by the emergence of a quartet near δ 4.20 (2H, -OCH₂-) and a triplet near δ 1.30 (3H, -CH₃).
-
Conclusion
4-Ethoxy-1H-imidazole-5-carboxamide represents a vital intersection between nucleoside analog drug design and agrochemical innovation. By strategically masking the polar hydroxyl group of the mizoribine aglycone with an ethoxy moiety, researchers can manipulate the pharmacokinetic profile of the compound, enabling deeper investigations into IMPDH inhibition and cellular permeability.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 3. 4-Hydroxy-1H-imidazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pnas.org [pnas.org]
- 6. Drug repurposing approach to combating coronavirus: Potential drugs and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
